1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, also known as EMIM[TFSI], is a type of ionic liquid . Its primary targets are electroactive species in various applications, particularly in the field of electrochemistry .
Mode of Action
EMIM[TFSI] interacts with its targets through electrostatic interactions, hydrogen bonding, and induced dipole moments . These interactions are complex and multifaceted, involving both structural and electronic aspects . The compound’s cation and anion components play crucial roles in these interactions .
Biochemical Pathways
It’s known that the compound can influence the ion transport properties of certain materials . For instance, it has been used to enhance the number of free zinc ions in gel polymer electrolytes, leading to improved ionic conductivity .
Result of Action
The primary result of EMIM[TFSI]'s action is the enhancement of ionic conductivity in the materials it interacts with . This makes it valuable in the fabrication of devices like lithium-ion batteries . Additionally, the compound’s interactions can lead to changes in the physical properties of the materials it’s used with, such as their electrochemical stability and dielectric response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EMIM[TFSI]. For instance, temperature can affect the compound’s interactions with its targets . Moreover, the compound’s performance can be influenced by the specific characteristics of the materials it’s used with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:
Formation of the Imidazolium Cation: The starting material, 1-ethylimidazole, is reacted with 1-bromopropane to form 1-ethyl-3-propylimidazolium bromide.
Anion Exchange: The resulting 1-ethyl-3-propylimidazolium bromide is then subjected to an anion exchange reaction with lithium bis(trifluoromethylsulfonyl)imide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Redox Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Typical conditions involve moderate temperatures and the use of polar solvents.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used. Conditions vary depending on the specific application.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can produce reduced or oxidized forms of the compound.
Scientific Research Applications
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential use in biomolecular studies and as a medium for enzyme reactions.
Medicine: Explored for drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as electrolytes for batteries and supercapacitors.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide stands out due to its specific alkyl chain length, which can influence its physical and chemical properties. This variation can affect its solubility, viscosity, and overall performance in different applications, making it a versatile choice for various research and industrial uses.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-propylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBDTRCXCDTKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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